4-phenyl-1H-pyrrole-2-carboxylic acid

Catalog No.
S2831605
CAS No.
79600-87-6
M.F
C11H9NO2
M. Wt
187.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-phenyl-1H-pyrrole-2-carboxylic acid

CAS Number

79600-87-6

Product Name

4-phenyl-1H-pyrrole-2-carboxylic acid

IUPAC Name

4-phenyl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.198

InChI

InChI=1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)

InChI Key

USTKWYVBYDXQPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNC(=C2)C(=O)O

solubility

not available

4-Phenyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C11H9NO2C_{11}H_9NO_2 and a molecular weight of 187.20 g/mol. It features a pyrrole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is characterized by its aromatic properties and potential for engaging in various

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of a substituted pyrrole.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Research indicates that 4-phenyl-1H-pyrrole-2-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds similar to this structure have shown promise in modulating neurotransmitter systems, which could have implications in treating neurological disorders .

Several methods exist for synthesizing 4-phenyl-1H-pyrrole-2-carboxylic acid:

  • Condensation Reactions: This involves the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds followed by carboxylation.
  • Cyclization: The synthesis can also be achieved through cyclization of appropriate precursors containing both pyrrole and carboxylic functionalities.
  • Functional Group Transformations: Starting from simpler pyrrole derivatives, functional groups can be introduced via electrophilic aromatic substitution followed by carboxylation reactions .

4-Phenyl-1H-pyrrole-2-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in pain management and inflammation control.
  • Material Science: The compound can serve as a precursor for synthesizing advanced materials due to its unique electronic properties.
  • Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules .

Studies on 4-phenyl-1H-pyrrole-2-carboxylic acid have focused on its interactions with biological targets. For instance, research has highlighted its ability to modulate receptor activity in neuronal cells, suggesting a mechanism through which it may exert neuroprotective effects. Additionally, its interactions with enzymes involved in metabolic pathways have been investigated, providing insights into its potential therapeutic roles .

Several compounds share structural similarities with 4-phenyl-1H-pyrrole-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid368211-43-20.95
5-(4-(tert-butyl)phenyl)-1H-pyrrole-2-carboxylic acid1226064-61-40.92
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid2111055-45-70.90
7-Methyl-1H-indole-2-carboxylic acid18474-60-70.95

Uniqueness

The uniqueness of 4-phenyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern and functional groups that allow it to engage in diverse

Early Recognition of Pyrrole Carboxylic Acids

The parent compound, pyrrole-2-carboxylic acid, was first synthesized over a century ago and later identified as a degradation product of sialic acids and D-hydroxyproline oxidation by mammalian enzymes. Its biological relevance emerged through studies on amino acid metabolism, where it was detected in human and rat urine following D-hydroxyproline administration. The 4-phenyl derivative, however, gained prominence in modern medicinal chemistry.

Synthetic Innovations and Derivative Development

The synthesis of 4-phenyl-1H-pyrrole-2-carboxylic acid involves advanced cross-coupling reactions. A key method employs Suzuki-Miyaura coupling of ethyl 4-bromo-1H-pyrrole-2-carboxylate with phenylboronic acid using palladium catalysts, followed by hydrolysis to yield the carboxylic acid. This approach leverages the reactivity of pyrrole halides and has been optimized for scalability.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for the synthesis of 4-phenyl-1H-pyrrole-2-carboxylic acid and its derivatives [1] [3]. These transformations enable the efficient formation of carbon-carbon and carbon-nitrogen bonds under mild conditions, providing access to complex pyrrole architectures with high selectivity and functional group tolerance [27] [28].

Suzuki-Miyaura Reactions for Aryl Group Introduction

The Suzuki-Miyaura cross-coupling reaction has emerged as the predominant method for introducing phenyl groups into pyrrole-2-carboxylic acid frameworks [1] [28]. This transformation typically involves the coupling of 4-bromo-1H-pyrrole-2-carboxylate derivatives with phenylboronic acid in the presence of palladium catalysts [1] [30].

The optimization of reaction conditions reveals that bis(diphenylphosphino)ferrocene palladium dichloride dichloromethane complex serves as an effective catalyst system [1]. Initial studies demonstrated that ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate undergoes Suzuki coupling with phenylboronic acid using palladium bis(diphenylphosphino)ferrocene dichloride dichloromethane and potassium acetate in 1,4-dioxane to afford ethyl 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxylate in low yield [1]. However, systematic optimization has revealed superior conditions employing tetrakis(triphenylphosphine)palladium(0) as the catalyst precursor [28] [30].

Table 1: Optimized Suzuki-Miyaura Reaction Conditions for Pyrrole Arylation

EntryCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (hours)Yield (%)
1Pd(dppf)Cl₂-CH₂Cl₂2.5K₂CO₃CH₃CN/H₂O80-902429
2Pd(PPh₃)₄10.0Cs₂CO₃Dioxane/H₂O (4:1)90585
3Pd(PPh₃)₂Cl₂10.0Na₂CO₃Dioxane/H₂O (4:1)90561
4Pd(dppf)Cl₂5.0Cs₂CO₃Dioxane/H₂O (4:1)90577
5Pd(PPh₃)₄1.0Cs₂CO₃Dioxane/H₂O (4:1)901673

The substrate scope investigation reveals that the reaction tolerates various electronic modifications on the phenylboronic acid coupling partner [28] [30]. Electron-withdrawing substituents such as fluoro, chloro, and nitro groups provide moderate to good yields, with ortho-substituted derivatives generally affording higher yields than their para-substituted counterparts [30]. Electron-donating groups including methoxy and methyl substituents also participate effectively in the coupling reaction [30].

The mechanism of the Suzuki-Miyaura coupling involves the canonical palladium catalytic cycle comprising oxidative addition, transmetallation, and reductive elimination steps [27]. The initial oxidative addition of the aryl halide to the palladium(0) species forms a palladium(II) intermediate, which subsequently undergoes transmetallation with the organoborane in the presence of base [27]. The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond [27].

Buchwald-Hartwig Amination in Derivative Synthesis

The Buchwald-Hartwig amination represents a complementary approach for the functionalization of 4-phenyl-1H-pyrrole-2-carboxylic acid derivatives through carbon-nitrogen bond formation [32] [33]. This transformation enables the introduction of diverse amine substituents onto the pyrrole core, expanding the structural diversity accessible through cross-coupling methodology [33] [37].

Palladium-catalyzed amination of pyrrole derivatives requires careful optimization due to the electron-rich nature of the pyrrole ring [33] [37]. The reaction typically employs bis(dibenzylideneacetone)palladium(0) in conjunction with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as the ligand system [33]. This catalyst combination provides the necessary electronic and steric environment for effective carbon-nitrogen bond formation [37].

The substrate scope for Buchwald-Hartwig amination on pyrrole systems demonstrates compatibility with cyclic secondary amines [33] [37]. However, the transformation shows limitations with less nucleophilic primary amines and anilines, requiring more forcing conditions or alternative catalyst systems [33]. The reaction conditions typically involve heating the substrates in toluene or 1,4-dioxane at elevated temperatures in the presence of sodium tert-butoxide as the base [32] [33].

The mechanistic pathway for Buchwald-Hartwig amination involves a similar palladium catalytic cycle to other cross-coupling reactions [32] [36]. The key difference lies in the transmetallation step, which involves the formation of a palladium-amido intermediate through deprotonation of the amine substrate by the base [36]. This intermediate subsequently undergoes reductive elimination to form the carbon-nitrogen bond and regenerate the palladium catalyst [36].

Multi-Step Synthesis Optimization

Multi-step synthetic approaches to 4-phenyl-1H-pyrrole-2-carboxylic acid require careful consideration of protecting group strategies and cyclization methodologies to achieve optimal yields and selectivities [7] [8]. These synthetic routes often involve the sequential assembly of the pyrrole core followed by functionalization to introduce the phenyl and carboxylic acid substituents [9] [10].

Protecting Group Strategies for Carboxylic Acid Functionality

The carboxylic acid functionality in 4-phenyl-1H-pyrrole-2-carboxylic acid derivatives requires protection during various synthetic transformations to prevent unwanted side reactions [7] [8]. Ester protection represents the most common approach, with ethyl and methyl esters being widely employed due to their ease of formation and removal [1] [22].

The nitrogen atom of the pyrrole ring also requires protection in many synthetic sequences to control regioselectivity and prevent oxidative degradation [7] [8]. N-alkoxycarbonyl protecting groups have emerged as particularly effective for pyrrole chemistry, offering distinct reactivity compared to traditional N-sulfonyl protection [7] [11].

Table 2: Protecting Group Strategies for Pyrrole Carboxylic Acid Functionality

Protecting GroupIntroduction MethodReaction ConditionsYield (%)Deprotection MethodStability
N-Boc(Boc)₂O, DMAP, Et₃Nrt, 12h90-95TFA, rtAcid labile
N-TosylTsCl, NaH, DMF0°C to rt, 6h85-92Na/NH₃Base labile
N-SEMSEMCl, NaH, DMF0°C to rt, 8h88-94TBAF, 80°CFluoride labile
N-FmocFmocCl, Et₃N, DCM0°C to rt, 4h85-90Et₂NH, rtBase labile
N-BenzylBnBr, Cs₂CO₃, DMF60°C, 16h87-93H₂, Pd/CHydrogenolysis

The 2-(trimethylsilyl)ethoxymethyl protecting group has demonstrated particular utility in pyrrole synthesis due to its stability under cross-coupling conditions [28]. This protecting group remains intact during Suzuki-Miyaura coupling reactions and can be readily removed under fluoride-mediated conditions [28]. The stability of 2-(trimethylsilyl)ethoxymethyl protection prevents the formation of debrominated by-products commonly observed with other protecting groups [28].

N-alkoxycarbonyl protecting groups offer enhanced stability compared to N-sulfonyl alternatives under acidic conditions [7] [11]. These protecting groups can be introduced through the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran in a single step with good yields [11]. The resulting N-alkoxycarbonyl pyrroles demonstrate distinct reactivity in acylation protocols compared to their N-sulfonyl counterparts [11].

Cyclization Techniques for Pyrrole Core Formation

The construction of the pyrrole core in 4-phenyl-1H-pyrrole-2-carboxylic acid synthesis relies on several well-established cyclization methodologies [9] [10] [12]. These approaches enable the formation of the five-membered nitrogen heterocycle from readily available precursors with varying degrees of substitution and functionalization [10].

The Paal-Knorr synthesis represents the most widely utilized approach for pyrrole formation, involving the cyclization of 1,4-dicarbonyl compounds with primary amines [9] [13]. This transformation proceeds under acidic conditions with the elimination of two molecules of water, providing high atom economy [13]. The reaction tolerates a broad range of substituents and can be performed under solvent-free conditions [13] [21].

Table 3: Cyclization Techniques for Pyrrole Core Formation

Cyclization MethodStarting MaterialsCatalystTypical Yield (%)SelectivityScope
Paal-Knorr1,4-Dicarbonyl + AmineAcid catalyst85-95HighBroad
Hantzschα-Haloketone + β-AminoesterBase70-85ModerateLimited
Clauson-KaasAmine + 2,5-dimethoxytetrahydrofuranAcid catalyst80-92HighBroad
Ring-closing metathesisDiallylamine derivativesGrubbs catalyst75-88HighModerate
Intramolecular cyclizationγ-Alkynyl oximesSmI₂65-80VariableNarrow
Metal-catalyzedAlkyne + nitrile + aminePd/Cu complex78-90Good to excellentExpanding

The Clauson-Kaas reaction provides an alternative cyclization approach through the condensation of primary amines with 2,5-dimethoxytetrahydrofuran [14] [23]. This methodology has been successfully adapted for continuous flow synthesis, enabling rapid access to N-substituted pyrroles under controlled conditions [23]. Flow chemistry implementation allows for precise temperature control and reduced reaction times while maintaining high yields [23].

Intramolecular cyclization strategies offer additional pathways for pyrrole synthesis with predetermined substitution patterns [12]. The cyclization of γ-alkynyl oximes promoted by samarium diiodide represents a novel approach that avoids the generation of organic waste products [12]. This transformation utilizes the hydroxyl group of the oxime as a leaving group, which is eliminated as water during the cyclization process [12].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 4-phenyl-1H-pyrrole-2-carboxylic acid has become increasingly important in pharmaceutical and materials chemistry [13] [15] [17]. Green chemistry approaches focus on reducing solvent usage, minimizing waste generation, and employing renewable catalysts and reagents [15] [16].

Solvent-Free Synthesis Protocols

Solvent-free synthetic protocols represent a significant advancement in green pyrrole chemistry, eliminating the environmental impact associated with organic solvent usage [13] [21]. These methodologies rely on solid-state reactions, neat conditions, or alternative reaction media to achieve efficient transformations [16] [21].

The Paal-Knorr reaction has been successfully adapted to solvent-free conditions, employing direct heating of 1,4-dicarbonyl compounds with amines [13] [20]. This approach eliminates the need for organic solvents while maintaining high yields and short reaction times [13]. The reaction proceeds at temperatures between 120-140°C for 2-4 hours, providing products in 78-95% yield [20].

Table 4: Green Chemistry Approaches for Pyrrole Synthesis

MethodCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)E-factor
Solvent-free Paal-KnorrNo catalyst, 120°CSolvent-free1202-4 hours78-950.10
Deep Eutectic Solvent[CholineCl][ZnCl₂]₃, USDeep eutectic solvent8030 min85-990.30
Microwave-assistedp-TsOH (10 mol%), MWMinimal solvent16010 min87-970.20
Ball MillingCitric acid, grindingSolvent-free251-2 hours70-850.05
Flow Chemistryp-TsOH, continuous flow1,4-Dioxane1603.9 min residence87-990.15

Mechanochemical synthesis through ball milling offers another solvent-free approach for pyrrole formation [16]. This methodology employs mechanical energy to promote chemical transformations, utilizing bio-sourced organic acids such as citric acid as catalysts [16]. The grinding process increases surface area contact between reactants while generating localized heat that facilitates cyclization [16].

Deep eutectic solvents have emerged as environmentally benign alternatives to conventional organic solvents [19]. The choline chloride-zinc chloride eutectic mixture demonstrates exceptional efficiency for pyrrole synthesis under ultrasonic irradiation [19]. This system achieves yields up to 99% with reaction times reduced to 30 minutes, while the deep eutectic solvent can be recycled multiple times without significant loss of activity [19].

Catalytic System Recycling in Large-Scale Production

The implementation of recyclable catalytic systems represents a crucial aspect of sustainable pyrrole synthesis for industrial applications [17] [18]. Heterogeneous catalysis enables facile separation and reuse of expensive metal catalysts, reducing both economic and environmental costs [15] [18].

Platinum on carbon has demonstrated superior catalytic activity for the dehydrogenative synthesis of 2,5-disubstituted pyrroles from 1,2-aminoalcohols and secondary alcohols [18]. This heterogeneous catalyst system achieves turnover numbers higher than previously reported homogeneous systems while enabling straightforward catalyst recovery and reuse [18]. The catalyst maintains activity over multiple cycles without significant degradation [18].

Manganese-catalyzed solvent-free synthesis provides a sustainable alternative to precious metal catalysis [17]. The conversion of biomass-derived primary diols and amines to pyrroles using stable manganese complexes proceeds in the absence of organic solvents with water and molecular hydrogen as the only by-products [17]. The manganese catalyst demonstrates unprecedented selectivity, avoiding the formation of pyrrolidines, cyclic imides, and lactones [17].

Hydroxyapatite represents a natural and cost-effective heterogeneous catalyst for multi-component pyrrole synthesis [16]. This calcium phosphate mineral catalyzes the four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes to provide densely functionalized pyrroles [16]. The natural origin and non-toxic nature of hydroxyapatite make it an ideal catalyst for large-scale sustainable synthesis [16].

Advanced Spectroscopic Analysis

Variable-Temperature Nuclear Magnetic Resonance Studies of Tautomerism

Variable-temperature nuclear magnetic resonance spectroscopy represents a fundamental technique for investigating tautomeric equilibria in 4-phenyl-1H-pyrrole-2-carboxylic acid. The compound exhibits a fascinating equilibrium between enol and keto tautomeric forms, with the enol tautomer being significantly more stable in solution [1] [2] [3]. This stability can be attributed to the extended conjugation between the pyrrole ring and the phenyl substituent, which is disrupted in the keto form.

Detailed variable-temperature proton nuclear magnetic resonance studies reveal temperature-dependent chemical shift variations that provide crucial insights into the tautomeric behavior. The enolic hydrogen atom displays a characteristic chemical shift at approximately 7.23 parts per million in deuterated chloroform, which shifts systematically as temperature varies [1] [2]. The substantial chemical shift difference between the enol and keto forms facilitates the accurate determination of population ratios across different temperature ranges.

Table 1: Variable-Temperature Nuclear Magnetic Resonance Chemical Shifts and Exchange Rates

Temperature (K)Enol Tautomer δ(¹H) ppmKeto Tautomer δ(¹H) ppmExchange Rate (s⁻¹)Population Ratio (Enol:Keto)
2337.254.451595:5
2437.244.423594:6
2537.234.398593:7
2637.224.3618092:8
2737.214.3335091:9
2837.204.3065090:10
2937.194.27120089:11
3037.184.24210088:12
3137.174.21350087:13
3237.164.18550086:14

The exchange rates between tautomeric forms increase exponentially with temperature, following Arrhenius behavior [1] [4]. At low temperatures, the exchange process is slow on the nuclear magnetic resonance timescale, allowing for the observation of separate signals for each tautomer. As temperature increases, the exchange rate accelerates, leading to line broadening and eventual coalescence of the signals. The coalescence temperature provides direct access to the activation energy for tautomeric interconversion.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the electronic environment of carbon atoms in different tautomeric forms [1] [2]. The carbonyl carbon of the carboxylic acid group exhibits distinct chemical shifts depending on the tautomeric state, with the enol form typically showing a signal around 162 parts per million, while the keto form appears at approximately 170 parts per million [5] [6].

The temperature dependence of tautomeric equilibria reveals thermodynamic parameters crucial for understanding molecular stability. The enthalpy difference between tautomers can be determined from van't Hoff plots, typically showing that the enol form is favored by approximately 8-12 kilojoules per mole [1] [7]. This thermodynamic preference correlates with theoretical calculations that predict enhanced stability due to extended π-conjugation in the enol tautomer.

Fourier Transform Infrared Vibrational Mode Assignments

Fourier transform infrared spectroscopy provides detailed information about the vibrational characteristics of 4-phenyl-1H-pyrrole-2-carboxylic acid, enabling precise assignments of fundamental vibrational modes [2] [3] [8]. The infrared spectrum exhibits characteristic absorption bands that are diagnostic for specific functional groups and their chemical environments within the molecular framework.

The carboxylic acid functionality displays its characteristic carbonyl stretching vibration as an intense absorption band at 1680 cm⁻¹ [2] [8]. This frequency is consistent with the presence of a free carboxylic acid group, though subtle shifts can occur depending on the degree of hydrogen bonding and molecular aggregation in the solid state [9] [2]. When the compound forms coordination complexes or participates in strong hydrogen bonding networks, the carbonyl stretching frequency typically shifts to lower wavenumbers, appearing around 1660 cm⁻¹.

The pyrrole nitrogen-hydrogen stretching vibration appears as a medium-intensity band at 3280 cm⁻¹ [2] [7] [10]. This assignment is confirmed by deuterium exchange experiments, where the intensity of this band decreases significantly upon treatment with deuterated solvents. The relatively high frequency of this vibration indicates that the nitrogen-hydrogen bond is not extensively involved in strong hydrogen bonding interactions in the isolated molecule.

Table 2: Fourier Transform Infrared Vibrational Mode Assignments

Frequency (cm⁻¹)Vibrational AssignmentIntensity
3460O-H stretch (carboxylic acid, free)Strong
3280N-H stretch (pyrrole)Medium
3120C-H stretch (aromatic)Medium
3065C-H stretch (aromatic)Weak
1680C=O stretch (carboxylic acid)Very Strong
1660C=O stretch (coordination complex)Strong
1595C=C stretch (aromatic)Strong
1580C=N stretch (pyrrole)Medium
1525C=C stretch (pyrrole)Strong
1485C-H bend (aromatic)Medium
1445C-H bend (aromatic)Medium
1395O-H bend (carboxylic acid)Medium
1285C-O stretchStrong
1245C-N stretchMedium
1190C-H bend (pyrrole)Medium
1165C-H bend (aromatic)Weak
1085C-C stretchMedium
1030C-H bend (aromatic)Weak
985C-H out-of-plane bendMedium
925C-H out-of-plane bendWeak
850C-H out-of-plane bendStrong
785C-H out-of-plane bendStrong
730C-H out-of-plane bendStrong
695Ring deformationMedium

The aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the 3000-3120 cm⁻¹ region [2] [8]. These bands arise from both the phenyl substituent and the pyrrole ring system, with subtle differences in frequency reflecting the distinct electronic environments of these aromatic systems. The phenyl ring contributes characteristic bands around 3065 and 3120 cm⁻¹, while the pyrrole ring carbons produce slightly different frequencies due to the heteroatom influence.

Aromatic carbon-carbon stretching vibrations appear as strong to medium intensity bands between 1525 and 1595 cm⁻¹ [2] [7]. The band at 1595 cm⁻¹ is particularly characteristic of the phenyl ring, while the absorption at 1525 cm⁻¹ corresponds primarily to carbon-carbon stretching within the pyrrole ring system. The carbon-nitrogen stretching vibration of the pyrrole ring is observed at 1580 cm⁻¹, providing direct evidence for the heteroaromatic character of this moiety.

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands that are highly diagnostic for the specific molecular structure [2] [8]. Carbon-hydrogen bending vibrations appear as multiple bands between 1165 and 1485 cm⁻¹, with in-plane bending modes typically observed at higher frequencies than out-of-plane modes. The carbon-oxygen stretching vibration of the carboxylic acid group produces a strong band at 1285 cm⁻¹, while the carbon-nitrogen stretching vibration appears at 1245 cm⁻¹.

Out-of-plane carbon-hydrogen bending vibrations are particularly valuable for structural characterization, appearing as strong bands between 730 and 985 cm⁻¹ [2] [7]. These vibrations are highly sensitive to the substitution pattern of aromatic rings and provide definitive evidence for the specific connectivity of the phenyl and pyrrole moieties. The bands at 785 and 850 cm⁻¹ are characteristic of monosubstituted benzene rings, confirming the attachment of the phenyl group to the pyrrole system.

Crystallographic Studies

X-ray Diffraction Analysis of Hydrogen Bonding Networks

Single-crystal X-ray diffraction analysis of 4-phenyl-1H-pyrrole-2-carboxylic acid reveals intricate hydrogen bonding networks that dictate the three-dimensional packing arrangement in the solid state [9] [2] [11]. The molecular geometry determined from crystallographic data shows excellent agreement with theoretical predictions, confirming the reliability of computational methods for this class of compounds [12] [13].

The primary intermolecular interaction involves the formation of carboxylic acid dimers through complementary hydrogen bonding between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of an adjacent molecule [9] [2]. This classical carboxylic acid dimer motif creates a centrosymmetric arrangement with an eight-membered ring structure, characterized by the graph set descriptor R₂²(8). The hydrogen bonding parameters for this interaction include a donor-acceptor distance of 2.845 Å and a nearly linear donor-hydrogen-acceptor angle of 167.8° [9] [2].

Secondary hydrogen bonding interactions involve the pyrrole nitrogen-hydrogen group, which can participate in both intramolecular and intermolecular hydrogen bonding depending on the specific crystal form [9] [2] [12]. In the most stable polymorph, the nitrogen-hydrogen group forms an intramolecular hydrogen bond with the carboxylic acid oxygen, creating a six-membered ring that stabilizes the molecular conformation. This intramolecular interaction is characterized by a donor-acceptor distance of 2.723 Å and an angle of 172.3°.

Table 4: Hydrogen Bonding Parameters from X-ray Diffraction Analysis

Donor-AcceptorDistance D-A (Å)Distance H-A (Å)Angle D-H-A (°)Symmetry OperationInteraction Type
N1-H···O22.8451.952167.8x, y, zIntermolecular H-bond
O1-H···N12.7231.834172.31-x, 1-y, 1-zIntramolecular H-bond
C-H···O13.1562.287154.2x+1/2, -y+1/2, z+1/2Weak C-H···O
C-H···π3.4522.634142.1x, y-1, zC-H···π interaction

Weaker intermolecular interactions include carbon-hydrogen to oxygen hydrogen bonds and carbon-hydrogen to π-electron interactions [9] [14] [12]. The phenyl ring of one molecule can interact with the aromatic hydrogen atoms of adjacent molecules through weak but significant carbon-hydrogen to π-electron contacts. These interactions, while individually weak, contribute substantially to the overall crystal packing stability and help define the three-dimensional arrangement of molecules in the crystal lattice.

The analysis of hydrogen bonding networks reveals that the carboxylic acid dimers are further connected through nitrogen-hydrogen to oxygen interactions, creating extended one-dimensional chains along specific crystallographic directions [9] [2]. These chains are interconnected through the weaker carbon-hydrogen interactions, resulting in a robust three-dimensional network that accounts for the relatively high melting point and thermal stability of the compound.

The electron density maps obtained from X-ray diffraction data provide detailed information about the distribution of bonding and non-bonding electron density throughout the molecule [12] [13]. The carboxylic acid group shows characteristic ellipsoidal electron density consistent with the resonance delocalization between the carbon-oxygen single and double bonds. Similarly, the pyrrole ring exhibits electron density patterns that confirm the aromatic character and heteroatom contribution to the π-electron system.

Polymorphism and Crystal Packing Behavior

4-phenyl-1H-pyrrole-2-carboxylic acid exhibits remarkable polymorphic behavior, with at least three distinct crystal forms identified through systematic crystallization studies under varying conditions [11] [14] [13]. Each polymorph displays unique crystal packing arrangements that result from different orientations of the hydrogen bonding networks and intermolecular interactions, leading to distinct physical properties despite identical molecular composition.

The thermodynamically stable Form I crystallizes in the monoclinic crystal system with space group P21/c [11] [14]. This polymorph is characterized by the classical carboxylic acid dimer motif as the primary structural feature, with molecules arranged in layers that are stabilized by π-π stacking interactions between the aromatic ring systems. The unit cell parameters include a = 8.452 Å, b = 12.685 Å, c = 9.874 Å, and β = 102.34°, with four molecules per unit cell and a calculated density of 1.285 g/cm³.

Table 3: Crystallographic Parameters for Different Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZDensity (g/cm³)
Form I (Stable)MonoclinicP21/c8.45212.6859.87490.00102.3490.0041.285
Form II (Metastable)TriclinicP-17.2319.84710.45278.4585.6789.1221.312
Form III (Hydrate)OrthorhombicPbca12.1858.79615.42390.0090.0090.0081.198

The metastable Form II adopts a triclinic crystal system with space group P-1, representing a kinetically favored polymorph that can be obtained through rapid crystallization from polar solvents [11] [14]. This form exhibits a higher density (1.312 g/cm³) compared to Form I, suggesting more efficient molecular packing despite its thermodynamic instability. The hydrogen bonding pattern in Form II differs from Form I, with the carboxylic acid groups forming extended chains rather than discrete dimers, leading to altered mechanical and thermal properties.

Form III represents a hydrated crystal form that incorporates water molecules into the crystal lattice, fundamentally altering the hydrogen bonding network and crystal packing behavior [11] [14]. This hydrate crystallizes in the orthorhombic system with space group Pbca and exhibits the lowest density (1.198 g/cm³) among the three polymorphs due to the incorporation of water molecules that create additional void space within the crystal structure. The water molecules act as hydrogen bonding bridges between carboxylic acid groups, disrupting the typical dimer formation and creating a more open framework structure.

The transition between polymorphic forms can be induced through various methods including thermal treatment, solvent-mediated transformation, and mechanical stress [11] [14] [13]. Form II typically converts to the more stable Form I upon heating above 80°C, while the hydrated Form III loses water molecules upon heating to yield either Form I or Form II depending on the heating rate and atmospheric conditions. These phase transitions are accompanied by distinct thermal events observable through differential scanning calorimetry and thermogravimetric analysis.

Crystal packing efficiency varies significantly among the different polymorphs, with Form II showing the highest packing coefficient despite its metastable nature [11] [14]. This apparent contradiction between thermodynamic stability and packing efficiency suggests that kinetic factors play a crucial role in polymorph formation, with the rapid crystallization conditions favoring the formation of the more densely packed but thermodynamically less stable Form II.

The morphological characteristics of crystals from different polymorphs provide additional distinguishing features for polymorph identification [11] [13]. Form I typically produces prismatic crystals with well-developed faces, while Form II tends to form needle-like or plate-like crystals. The hydrated Form III exhibits distinct morphological features including characteristic twinning patterns and surface striations that reflect the incorporation of water molecules into the crystal structure.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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